molecular formula C9H7NS B186547 3-(2-Thienyl)pyridine CAS No. 21298-53-3

3-(2-Thienyl)pyridine

Cat. No.: B186547
CAS No.: 21298-53-3
M. Wt: 161.23 g/mol
InChI Key: ZHBLIWDUZHFSJW-UHFFFAOYSA-N
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Description

3-(2-Thienyl)pyridine is a heterocyclic compound that contains a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides . Heating thiophene-2-carboxamides in formic acid afforded thieno [3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The this compound molecule contains a total of 19 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 Thiophene(s), and 1 Pyridine(s) .

Scientific Research Applications

  • Luminescent properties: Cyclometallated platinum complexes with substituted thienylpyridines have been synthesized, showing significant luminescent properties. These properties are characterized by photoluminescence, electronic absorption spectra, and emission decay properties, making them potential candidates for optoelectronic applications (Kozhevnikov et al., 2009).

  • Antiproliferative activity: Derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been shown to exhibit antiproliferative activity, particularly against phospholipase C enzymes, suggesting their potential use in cancer therapeutics (van Rensburg et al., 2017).

  • Cyclometallation: 2-(2-Thienyl)pyridine and 2-(3-thienyl)pyridine have been used in cyclometallation reactions with palladium(II), rhodium(III), and ruthenium(II), indicating their importance in the synthesis of coordination compounds and their potential applications in catalysis and materials science (Nonoyama & Kajita, 1981).

  • Acid-base properties: Studies on the acidity constants of thienyl- and phenyl-pyridines and the stability constants of their copper(II) complexes provide insights into their chemical properties, which could be relevant for developing new metal coordination complexes (Sigel et al., 1972).

  • Application in dyes: Azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives have been synthesized and used as disperse dyes, indicating their potential use in the textile industry (Ho, 2005).

  • Conducting polymers: Poly-(2,6-di-(2-thienyl) pyridine) has been investigated for its ability to complex metals, showing potential for applications in conducting polymers and electronics (Higgins & Crayston, 1993).

Safety and Hazards

When handling 3-(2-Thienyl)pyridine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While there is limited information on the future directions of 3-(2-Thienyl)pyridine, the field of heterocyclic compounds is rapidly progressing with new synthetic approaches and applications in biosensing, biotechnology, and medicine .

Properties

IUPAC Name

3-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBLIWDUZHFSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344216
Record name 3-(2-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-53-3
Record name 3-(2-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thienyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-bromopyridine (1.30 mL, 13.5 mmol) and tetrakis(triphenylphosphine) (0.468 g, 0.41 mmol) in 40 mL of dimethoxyethane is stirred under nitrogen at room temperature for 10 min. 2-Thiophene boronic acid (1.90 g, 14.8 mmol) and 20 mL of 1N sodium carbonate are added and the resulting mixture is refluxed overnight. The solution is cooled to room temperature and filtered through Celite. The filtrated is extracted with ether (2×30 mL). The combined organic layers are dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes to afford the title compound (0.355 g, 2.20 mmol) as a light yellow oil.
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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